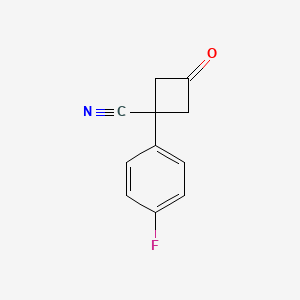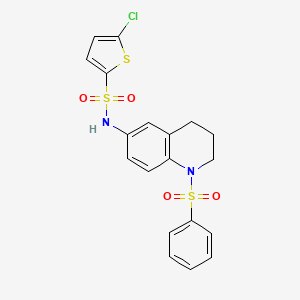
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves multiple steps:
Synthesis of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline intermediate.
Chlorination of this intermediate at the 5-position.
Coupling with thiophene-2-sulfonamide.
These reactions typically require specific catalysts, temperature control, and inert atmosphere to avoid unwanted side reactions. Detailed reaction conditions are critical for optimizing yield and purity.
Industrial Production Methods: Industrial production may leverage continuous flow techniques to ensure efficient and scalable synthesis. Solvents like dichloromethane and reagents such as thionyl chloride, anhydrous aluminium chloride, and sulfonamide derivatives are typically used. These methods focus on maximizing yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation, often involving the thiophene ring, which can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the sulfonamide group, and common reducing agents include lithium aluminium hydride.
Substitution: The chloro group is prone to nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate, organometallic reagents.
Major Products: These reactions can yield products such as oxidized thiophene derivatives, reduced sulfonamides, and various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis involving heterocyclic compounds.
Biology: In biological research, the compound's potential bioactivity is investigated, including its role as an enzyme inhibitor or receptor ligand.
Industry: Industrial applications might involve its use in materials science, particularly in creating polymers and other advanced materials with specific properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering conformational states, thereby modulating biological pathways. The exact mechanism depends on the biological context in which it is used.
類似化合物との比較
Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
5-chloro-N-(quinolin-6-yl)thiophene-2-sulfonamide
N-(1-(phenylsulfonyl)-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Uniqueness: The compound's uniqueness lies in its combination of functional groups, which confer unique chemical reactivity and biological activity. It is distinct due to the presence of both the chloro and sulfonamide groups in conjunction with the tetrahydroquinoline core, offering versatile reactivity not commonly found in similar compounds.
This multifaceted reactivity and potential bioactivity make 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide a valuable compound for ongoing scientific research and industrial applications.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRMVULECGFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2618575.png)
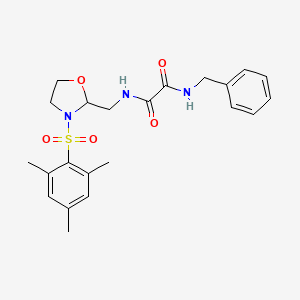
![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)

![1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2618583.png)
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2618587.png)
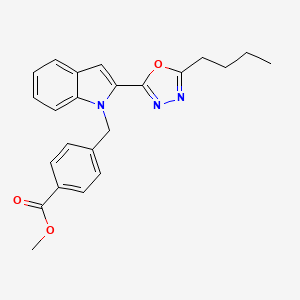
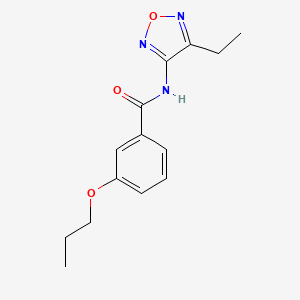
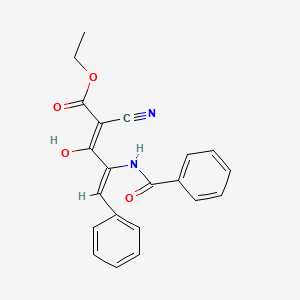
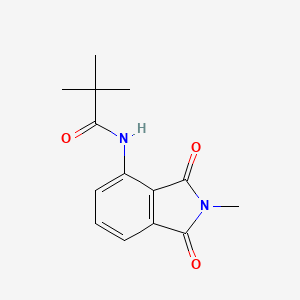
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2618592.png)
